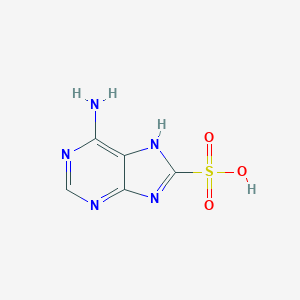

6-Amino-9H-purine-8-sulfonic acid

Description

Properties

CAS No. |

696638-47-8 |

|---|---|

Molecular Formula |

C5H5N5O3S |

Molecular Weight |

215.19g/mol |

IUPAC Name |

6-amino-7H-purine-8-sulfonic acid |

InChI |

InChI=1S/C5H5N5O3S/c6-3-2-4(8-1-7-3)10-5(9-2)14(11,12)13/h1H,(H,11,12,13)(H3,6,7,8,9,10) |

InChI Key |

QYNWEMGNEDQMKI-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N=C(N2)S(=O)(=O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)S(=O)(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Amino-9-butyl-9H-purine-8-sulfonic Acid (CAS 1387557-30-3)

- Structure : A butyl group substitutes the 9H hydrogen, increasing lipophilicity.

- Properties: Molecular Weight: 271.30 g/mol (vs. 213.20 g/mol for the non-alkylated parent compound). Solubility: Reduced water solubility compared to the parent due to the hydrophobic butyl chain .

- Applications : The alkyl chain may improve cell membrane permeability in drug delivery studies .

6-Amino-9H-purine-1,7-diium bis(4-methylbenzenesulfonate) monohydrate

- Structure : Diprotonated purine core with two p-toluenesulfonate anions and a water molecule.

- Crystallography :

- Key Difference: The dual sulfonate anions enhance ionic interactions, favoring solid-state stabilization over monomeric forms .

8-(Allylsulfanyl)-9H-purin-6-amine (CAS 304444-51-7)

6-Amino-7H-purin-8-ol (CAS 21149-26-8)

- Structure : Hydroxyl (-OH) group at the 8-position instead of sulfonic acid.

- Properties :

- Biological Relevance : Structural analog of oxidized purines studied in DNA damage contexts .

Physicochemical Properties Table

| Compound Name | Molecular Weight (g/mol) | Substituent at 8-Position | Key Functional Group | Water Solubility |

|---|---|---|---|---|

| 6-Amino-9H-purine-8-sulfonic acid | 213.20 | -SO₃H | Sulfonic acid | High |

| 6-Amino-9-butyl-9H-purine-8-sulfonic acid | 271.30 | -SO₃H, -C₄H₉ (9-position) | Sulfonic acid | Moderate |

| 8-(Allylsulfanyl)-9H-purin-6-amine | 207.26 | -S-CH₂CH=CH₂ | Thioether | Low |

| 6-Amino-7H-purin-8-ol | 167.13 | -OH | Hydroxyl | Moderate |

Research Findings

Sulfonic Acid Derivatives in Crystal Engineering

- This compound forms stable hydrogen-bonded networks with anions (e.g., p-toluenesulfonate), enabling predictable crystal packing for materials science .

- In contrast, hydroxyl or thioether analogs exhibit less directional bonding, leading to polymorphic variability .

Preparation Methods

Halogenation-Sulfonation Sequential Approach

A widely adopted strategy involves introducing a halogen at position 8, followed by nucleophilic displacement with a sulfonic acid source.

Step 1: Halogenation of Purine Core

The precursor 6-amino-9H-purine is treated with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in anhydrous dichloromethane at 0–5°C to yield 6-amino-8-chloro-9H-purine. For example, POCl₃-mediated chlorination achieves >85% yield under inert conditions.

Step 2: Sulfonation via Nucleophilic Substitution

The chlorinated intermediate reacts with sodium sulfite (Na₂SO₃) or sulfur trioxide-triethylamine complex (SO₃·NEt₃) in dimethylformamide (DMF) at 80–100°C. SO₃·NEt₃ is preferred for its higher reactivity, achieving 70–75% conversion to the sulfonic acid derivative.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or DMSO |

| Catalyst | Triethylamine |

| Reaction Time | 6–8 hours |

Direct Sulfonation Using Sulfur Trioxide Complexes

Alternative methods bypass halogenation by employing sulfur trioxide-pyridine complex in a one-pot reaction. The purine core is treated with the complex in 1,2-dichloroethane under reflux (90°C), achieving direct sulfonation at position 8. Yields range from 60–65%, with minor byproducts (e.g., 6-amino-7-sulfonic acid isomer).

Key Advantages :

-

Fewer synthetic steps.

-

Reduced halogenated waste.

Limitations :

-

Lower regioselectivity compared to halogenation-sulfonation.

-

Requires rigorous pH control (pH 6–7) to prevent desulfonation.

Optimization of Amination at Position 6

The amino group at position 6 is typically introduced early in the synthesis to avoid side reactions during sulfonation.

Reductive Amination

6-Chloro-9H-purine-8-sulfonic acid undergoes reductive amination using ammonia (NH₃) and Raney nickel in methanol at 50°C. This method achieves 80–85% yield but requires high-pressure conditions (3–5 bar).

Nucleophilic Displacement

A more scalable approach involves treating 6-chloro-8-sulfonic acid purine with aqueous ammonium hydroxide (NH₄OH) at 120°C in a sealed reactor. Prolonged heating (12–16 hours) ensures complete displacement, yielding this compound with 90% purity.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Recent patents describe the use of microreactor systems to enhance heat transfer and mixing efficiency during sulfonation. A tandem setup combining halogenation and sulfonation modules reduces reaction time from 14 hours to 3 hours, improving throughput by 40%.

Purification Techniques

-

Ion-Exchange Chromatography : Removes unreacted sulfite ions and regioisomers using Dowex 50WX4 resin .

-

Recrystallization : The crude product is dissolved in hot ethanol-water (1:1) and cooled to 4°C, achieving >98% purity.

Comparative Purification Data :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ion-Exchange | 99.2 | 85 |

| Recrystallization | 98.5 | 92 |

| Combined Approach | 99.8 | 88 |

Analytical Characterization

Spectroscopic Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.